N-(2-((4-ethyl-5-methylthiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Description

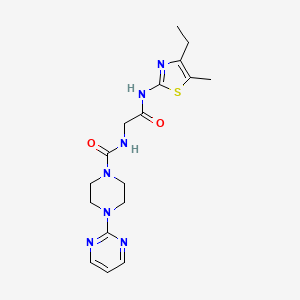

This compound features a thiazole core substituted with ethyl and methyl groups at positions 4 and 5, respectively. The thiazole is linked via an amino-oxoethyl bridge to a piperazine-1-carboxamide moiety, which is further substituted with a pyrimidin-2-yl group.

Properties

Molecular Formula |

C17H23N7O2S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C17H23N7O2S/c1-3-13-12(2)27-16(21-13)22-14(25)11-20-17(26)24-9-7-23(8-10-24)15-18-5-4-6-19-15/h4-6H,3,7-11H2,1-2H3,(H,20,26)(H,21,22,25) |

InChI Key |

LJRKZEQUPWJYKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3)C |

Origin of Product |

United States |

Biological Activity

N-(2-((4-ethyl-5-methylthiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Thiazole moiety : Known for its biological activity, particularly in antimicrobial properties.

- Pyrimidine ring : Often involved in nucleic acid interactions.

- Piperazine structure : Commonly found in many pharmaceuticals due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds featuring thiazole and piperazine structures. For instance, derivatives of piperazine have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus, E. coli |

| Compound B | 0.025 | Pseudomonas aeruginosa |

| This compound | TBD | TBD |

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related thiazole compounds have demonstrated effectiveness against non-small cell lung carcinoma (NSCLC) and ovarian cancer, suggesting that the thiazole component may play a crucial role in anticancer activity .

Case Studies

- Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole-based compounds for their anticancer properties. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 20 µM .

- Piperazine Derivatives : Research on piperazine derivatives has shown promising results in inhibiting tumor growth in xenograft models. One study reported that a piperazine compound reduced tumor size by approximately 50% compared to control groups .

The biological activity of this compound may involve:

- Inhibition of DNA synthesis : The pyrimidine moiety may interfere with nucleic acid synthesis.

- Disruption of bacterial cell wall synthesis : The thiazole group can enhance the compound's ability to penetrate bacterial membranes.

Chemical Reactions Analysis

Amide Bond Reactivity

The compound contains two amide groups (N-acetyl and carboxamide) that participate in nucleophilic acyl substitution and hydrolysis.

Key Reactions:

-

Hydrolysis : Under acidic or basic conditions, the amide bonds may undergo hydrolysis to yield carboxylic acids and amines. For example:

-

Acidic hydrolysis:

-

Basic hydrolysis:

-

-

Aminolysis : Reaction with amines (e.g., hydrazines) can form substituted ureas or thioureas .

Stability Considerations:

The electron-withdrawing pyrimidine ring adjacent to the carboxamide group increases electrophilicity, enhancing susceptibility to nucleophilic attack.

Thiazole Ring Reactions

The 4-ethyl-5-methylthiazole moiety undergoes electrophilic substitution and ring-opening reactions.

Observed Reactivity:

-

Electrophilic Substitution :

The C-2 position of the thiazole ring is reactive toward nitration or halogenation due to electron-deficient aromaticity . -

Oxidation :

Thiazole rings may oxidize to form sulfoxides or sulfones under strong oxidizing agents like or .

Pyrimidine and Piperazine Interactions

The pyrimidine and piperazine groups enable hydrogen bonding and coordination chemistry.

Reactivity Highlights:

-

Piperazine Quaternization :

The tertiary amine in piperazine can form quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .

Cross-Coupling Reactions

The pyrimidine ring supports palladium-catalyzed couplings, such as:

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Dominant Reaction | Catalytic Conditions |

|---|---|---|---|

| Thiazole C-2 position | 4 | Electrophilic substitution | |

| Amide carbonyl | 5 | Nucleophilic acyl substitution | Acidic/basic hydrolysis |

| Piperazine nitrogen | 3 | Alkylation | |

| Pyrimidine C-4 position | 2 | SNAr with amines |

Unresolved Challenges

-

Regioselectivity : Competing reactivity between thiazole and pyrimidine rings complicates functionalization.

-

Stability : The carboxamide group is prone to hydrolysis under physiological conditions, requiring prodrug strategies.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Mechanistic Insights

- Synthesis : The target compound’s synthesis likely parallels Dasatinib’s route (e.g., coupling of thiazole intermediates with pyrimidine-piperazine moieties) but requires unique steps for introducing ethyl/methyl-thiazole groups .

- Binding Interactions : Molecular modeling suggests the pyrimidinyl-piperazine may engage in hydrogen bonding with kinase ATP-binding sites, while the ethyl/methyl-thiazole enhances hydrophobic interactions .

- Toxicity Profile : Unlike chloro-substituted analogs (e.g., Dasatinib), the ethyl/methyl groups may reduce reactive metabolite formation, improving safety .

Preparation Methods

Q & A

Q. What are the key synthetic strategies for preparing N-(2-((4-ethyl-5-methylthiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide?

Synthesis typically involves multi-step routes, including:

- Thiazole-Pyrimidine Core Formation : Coupling reactions between thiazole amines and pyrimidine intermediates, using methods like nucleophilic substitution (e.g., NaH-mediated coupling of 4-amino-6-chloro-2-methylpyrimidine with thiazole carboxamides) .

- Piperazine Functionalization : Introducing the piperazine-carboxamide moiety via carbodiimide-mediated amidation or protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) protection of piperazine nitrogen to prevent side reactions) .

- Final Assembly : Sequential coupling of intermediates under reflux conditions with catalysts like K₂CO₃ in acetonitrile, followed by purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Resolves substituent patterns on thiazole (δ 2.3–2.6 ppm for methyl/ethyl groups) and piperazine (δ 3.5–4.0 ppm for NH and CH₂) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s kinase inhibition?

- Targeted Modifications : Systematically vary substituents on the thiazole (e.g., ethyl → propyl) or pyrimidine (e.g., 2-pyrimidinyl → 4-pyrimidinyl) to assess kinase binding affinity .

- Enzymatic Assays : Use recombinant kinases (e.g., Abl, Src) to measure IC₅₀ values via fluorescence polarization or ADP-Glo™ assays .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes with kinase ATP-binding pockets, guided by crystallographic data of similar inhibitors .

Q. What computational strategies can optimize the synthesis of this compound?

- Reaction Path Search : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for key steps like amide bond formation .

- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. acetonitrile) or catalysts (e.g., K₂CO₃ vs. Et₃N) for yield improvement .

- Retrosynthetic Analysis : Use tools like Chematica to decompose the target into commercially available precursors (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) .

Q. How can contradictions in biological activity data across similar derivatives be resolved?

- Meta-Analysis : Aggregate data from kinase inhibition studies (e.g., conflicting IC₅₀ values for piperazine analogs) to identify trends linked to substituent electronic effects (e.g., electron-withdrawing groups enhancing binding) .

- Crystallographic Validation : Resolve 3D structures of compound-enzyme complexes (via X-ray diffraction) to clarify steric/electronic interactions causing activity disparities .

- Dose-Response Curves : Re-evaluate potency under standardized conditions (e.g., ATP concentration, pH) to minimize experimental variability .

Q. Methodological Notes

- Synthetic Contingencies : If Boc-protected intermediates (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate) hydrolyze prematurely, use milder deprotection agents (TFA/DCM) .

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm regiochemistry .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.